An In-Depth Technical Guide to L-Lysine-4,4,5,5-d4 Hydrochloride for Advanced Research Applications
An In-Depth Technical Guide to L-Lysine-4,4,5,5-d4 Hydrochloride for Advanced Research Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the application and methodology of L-Lysine-4,4,5,5-d4 hydrochloride (L-Lysine-d4 HCl). This stable isotope-labeled amino acid is a powerful tool in quantitative proteomics and metabolomics, offering precision and reliability in complex biological analyses. This document provides an in-depth exploration of its properties, applications, and detailed protocols to empower your research endeavors.
Core Principles and Physicochemical Properties
L-Lysine-4,4,5,5-d4 hydrochloride is a deuterated form of the essential amino acid L-lysine, where four hydrogen atoms on the 4th and 5th carbon positions are replaced with deuterium atoms.[1] This isotopic substitution results in a mass shift of +4 Da compared to its unlabeled counterpart, without significantly altering its chemical properties.[2] This key characteristic allows it to be distinguished by mass spectrometry while behaving almost identically to natural lysine in biological systems.
Table 1: Physicochemical Properties of L-Lysine-4,4,5,5-d4 Hydrochloride
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₁D₄ClN₂O₂ | [3] |
| Molecular Weight | 186.67 g/mol | [3] |
| CAS Number | 284664-96-6 | [3] |
| Isotopic Purity | Typically ≥98 atom % D | [4] |
| Chemical Purity | Typically ≥98% | [3] |
| Form | Solid | [3] |
| Solubility | Highly soluble in water | [5] |
| Storage | Store at room temperature, protected from moisture. For long-term storage of solutions, -20°C or -80°C is recommended. | [4] |
Foundational Applications in Quantitative Mass Spectrometry
The primary utility of L-Lysine-d4 HCl lies in its application as an internal standard for quantitative mass spectrometry-based techniques. Its near-identical chemical behavior and distinct mass make it an ideal tool for two major applications: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and as an internal standard for targeted quantification.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful metabolic labeling strategy for quantitative proteomics.[6] In a typical 2-plex SILAC experiment, two populations of cells are cultured in media containing either the natural ("light") L-lysine or the "heavy" L-Lysine-d4. Over several cell divisions, the heavy isotope is incorporated into the entire proteome of the "heavy" cell population.[6] After experimental treatment, the "light" and "heavy" cell lysates are combined, and the proteins are digested. The resulting peptide pairs are chemically identical, co-elute during liquid chromatography, and are detected simultaneously by the mass spectrometer. The 4 Da mass difference allows for their differentiation and the accurate quantification of relative protein abundance.[2][7] L-Lysine-d4 is also frequently used as the "medium" label in 3-plex SILAC experiments, in conjunction with a "light" (unlabeled) and a "heavy" (e.g., ¹³C₆,¹⁵N₂-Lysine) label.
Diagram 1: The SILAC Workflow using L-Lysine-d4
A generalized workflow for a SILAC-based quantitative proteomics experiment.
Internal Standard for Targeted Quantitative Analysis
In targeted proteomics and metabolomics, L-Lysine-d4 HCl serves as an ideal internal standard for the accurate quantification of unlabeled L-lysine in various biological matrices such as plasma, serum, and tissue homogenates.[8][9] By spiking a known concentration of the labeled standard into a sample, variations in sample preparation, extraction efficiency, and instrument response can be normalized, leading to highly accurate and precise measurements.[10]
Diagram 2: Workflow for Targeted Quantification using L-Lysine-d4 as an Internal Standard
A streamlined workflow for the accurate quantification of L-Lysine.
Experimental Protocols
The following protocols are provided as a guide and should be optimized for specific experimental conditions and instrumentation.
Protocol for SILAC Labeling using L-Lysine-d4
Objective: To achieve complete metabolic incorporation of L-Lysine-d4 into the cellular proteome for quantitative proteomics.
Materials:
-
DMEM for SILAC (deficient in L-Lysine and L-Arginine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Lysine (unlabeled)
-
L-Lysine-4,4,5,5-d4 hydrochloride
-
L-Arginine (unlabeled)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
Methodology:
-
Media Preparation:
-
Prepare "Light" and "Heavy" SILAC media. For 500 mL of media, supplement the base DMEM with 10% dFBS and 1% Penicillin-Streptomycin.
-
For the "Light" medium, add L-Lysine to a final concentration of 146 mg/L and L-Arginine to a final concentration of 84 mg/L.[6]
-
For the "Heavy" medium, add L-Lysine-4,4,5,5-d4 to a final concentration of approximately 148.7 mg/L (adjust for molecular weight difference) and L-Arginine to a final concentration of 84 mg/L.[6]
-
Sterile-filter the prepared media.
-
-
Cell Culture and Labeling:
-
Culture cells in either "Light" or "Heavy" SILAC medium for at least five to six cell doublings to ensure >97% incorporation of the stable isotope.[6]
-
Verify incorporation efficiency by mass spectrometry analysis of a small cell sample.
-
-
Protein Extraction and Digestion:
-
Harvest "Light" and "Heavy" labeled cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Mix equal amounts of protein from the "Light" and "Heavy" lysates.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
-
Dilute the protein mixture with ammonium bicarbonate buffer to reduce the denaturant concentration.
-
Digest the proteins with trypsin (mass spectrometry grade) at a 1:50 (trypsin:protein) ratio overnight at 37°C.[6]
-
Stop the digestion by adding formic acid.
-
Desalt the resulting peptide mixture using a C18 column.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) mode to collect both MS1 scans for quantification and MS2 scans for peptide identification.
-
Protocol for Targeted Quantification of L-Lysine using L-Lysine-d4 as an Internal Standard
Objective: To accurately quantify the concentration of L-lysine in a biological sample.
Materials:
-
L-Lysine-4,4,5,5-d4 hydrochloride (for internal standard stock)
-
L-Lysine (for calibration standards)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic Acid (FA)
-
Ultrapure water
-
Biological matrix (e.g., plasma, serum)
Methodology:
-
Preparation of Standards and Internal Standard:
-
Prepare a stock solution of L-Lysine-d4 HCl in ultrapure water (e.g., 1 mg/mL).
-
Prepare a series of calibration standards of unlabeled L-lysine in the same biological matrix as the samples to be analyzed.
-
Prepare a working solution of the internal standard by diluting the stock solution to a concentration that yields a robust signal (e.g., 100 ng/mL).
-
-
Sample Preparation:
-
To a 50 µL aliquot of the sample (or calibration standard), add a fixed volume (e.g., 10 µL) of the internal standard working solution.
-
Perform protein precipitation by adding 3-4 volumes of ice-cold ACN or MeOH.[5]
-
Vortex thoroughly and incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis (e.g., 100 µL of 0.1% FA in water).
-
-
LC-MS/MS Analysis:
-
Use a suitable chromatography column for polar analytes, such as a HILIC column.[11]
-
Employ a gradient elution with mobile phases typically consisting of ACN and water with additives like formic acid or ammonium formate.[11]
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) to detect the specific precursor-to-product ion transitions for both L-lysine and L-Lysine-d4.
-
Table 2: Exemplary Mass Spectrometry Parameters for L-Lysine and L-Lysine-d4
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Lysine | 147.1 | 84.1 | 15-25 |
| 130.1 | 10-20 | ||
| L-Lysine-4,4,5,5-d4 | 151.1 | 88.1 | 15-25 |
| 134.1 | 10-20 |
Note: These values are illustrative and should be optimized on the specific mass spectrometer being used.
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of L-lysine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Synthesis and Quality Considerations
While detailed, proprietary synthesis methods for commercially available L-Lysine-4,4,5,5-d4 hydrochloride are not always publicly disclosed, the general approach involves the deuteration of a lysine precursor. This can be achieved through various chemical methods, such as catalytic hydrogen-deuterium exchange reactions.[12] It is crucial for researchers to obtain a certificate of analysis from the supplier, which should provide information on the isotopic enrichment and chemical purity of the compound. High isotopic purity (typically >98%) is essential to minimize interference from unlabeled or partially labeled species, ensuring the accuracy of quantitative measurements.
Troubleshooting and Expert Insights
-
Incomplete SILAC Labeling: If mass spectrometry analysis reveals a significant proportion of unlabeled peptides in the "heavy" sample, it indicates incomplete incorporation. Ensure that cells are cultured for a sufficient number of doublings in the SILAC medium. Also, verify the quality of the dialyzed FBS, as residual unlabeled amino acids can interfere with labeling.
-
Matrix Effects in Targeted Quantification: While stable isotope-labeled internal standards are excellent at compensating for matrix effects, significant ion suppression or enhancement can still impact sensitivity. Optimize sample preparation and chromatography to minimize these effects.
-
Chromatographic Shift: Although minimal, a slight chromatographic shift between the deuterated and non-deuterated analyte may be observed in some LC systems. This is generally not a concern for quantification but should be monitored.[13]
-
Stability of Deuterated Compounds: Deuterated compounds are generally stable. However, repeated freeze-thaw cycles of stock solutions should be avoided. Aliquoting stock solutions is recommended.
Conclusion
L-Lysine-4,4,5,5-d4 hydrochloride is an indispensable tool for modern life science research, enabling precise and accurate quantification in complex biological systems. By understanding its fundamental properties and employing robust, well-designed experimental protocols, researchers can leverage the power of stable isotope labeling to gain deeper insights into proteomics, metabolomics, and drug development. This guide provides a solid foundation for the successful implementation of L-Lysine-d4 HCl in your research, fostering scientific integrity and advancing our understanding of biological processes.
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